5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a pyrrolidin-2-ylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(pyrrolidin-2-ylmethyl)ethanone with thiourea under acidic conditions to form the thiazole ring . The reaction is typically carried out in ethanol with triethylamine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-(pyrrolidin-2-ylmethyl)thiazole, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the bromine atom and pyrrolidin-2-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylthiazole: Similar structure but lacks the pyrrolidin-2-ylmethyl group.
2-(Pyrrolidin-2-ylmethyl)thiazole: Similar structure but lacks the bromine atom.
5-Chloro-2-(pyrrolidin-2-ylmethyl)thiazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole is unique due to the presence of both the bromine atom and the pyrrolidin-2-ylmethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H11BrN2S |
---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
5-bromo-2-(pyrrolidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)4-6-2-1-3-10-6/h5-6,10H,1-4H2 |
InChI Key |
SGZLWKDEBZQJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.